molecular formula C10H10N2O3 B1624692 N-(3-Methyl-4-nitrophenyl)acrylamide CAS No. 91818-40-5

N-(3-Methyl-4-nitrophenyl)acrylamide

Cat. No. B1624692
CAS RN: 91818-40-5
M. Wt: 206.2 g/mol
InChI Key: ZNSHCDBSIGGBER-UHFFFAOYSA-N
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Description

“N-(3-Methyl-4-nitrophenyl)acrylamide” is a type of acrylamide derivative. Acrylamides are organic compounds that are used in various applications, including the production of polyacrylamides, which are used in water treatment and papermaking .


Synthesis Analysis

While specific synthesis methods for “N-(3-Methyl-4-nitrophenyl)acrylamide” were not found, acrylamide derivatives can generally be synthesized through the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Chemical Reactions Analysis

Acrylamide derivatives can participate in a variety of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Safety And Hazards

While specific safety and hazard information for “N-(3-Methyl-4-nitrophenyl)acrylamide” was not found, it’s important to handle all chemicals with care. Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

The future directions of research on “N-(3-Methyl-4-nitrophenyl)acrylamide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications .

properties

IUPAC Name

N-(3-methyl-4-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-3-10(13)11-8-4-5-9(12(14)15)7(2)6-8/h3-6H,1H2,2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSHCDBSIGGBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470717
Record name N-(3-METHYL-4-NITRO-PHENYL)-ACRYLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methyl-4-nitrophenyl)acrylamide

CAS RN

91818-40-5
Record name N-(3-METHYL-4-NITRO-PHENYL)-ACRYLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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